molecular formula C9H11NO4 B179567 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol CAS No. 186390-74-9

2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

Cat. No. B179567
M. Wt: 197.19 g/mol
InChI Key: SYBKBPXOVQYFFA-UHFFFAOYSA-N
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Description

2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol (HMNPE) is a compound that has been recently studied for its potential use in scientific research and laboratory experiments. It is a synthetic compound with a unique structure that has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Transformations

  • Indole Synthesis

    This compound serves as a starting material in the synthesis of indole, a crucial chemical in various applications. Utilizing 2-nitrotoluene as a starting material and hydroxymethylating it leads to the formation of 2-(2-nitrophenyl)ethanol, which is further processed to produce indole (Guo et al., 2011).

  • Electro-Optical Materials

    Derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol and 2-{(2-hydroxyethyl)-[4-(5-nitropyridin-2-ylazo)phenyl]amino}ethanol have been synthesized for use in electro-optical active polyurethanes, indicating potential applications in non-linear optics (Jecs et al., 2009).

Biomedical Research

  • Antimicrobial Activity: Coordination compounds of certain elements with condensation products of 2-hydroxy-2-(4-nitrophenyl)ethylamine have shown selective antimicrobial activity against Gram-positive microorganisms. This implies potential applications in developing new antimicrobial agents (Samus’ et al., 1993).

Catalysis and Biochemical Studies

  • Catalysis in RNA Model Reactions: Studies have shown that compounds like 2-hydroxypropyl p-nitrophenyl phosphate, a model for RNA, can undergo Zn(II)-catalyzed cleavage in certain conditions. This demonstrates the potential use of derivatives in studying biochemical reactions and enzymatic catalysis (Liu et al., 2007).

Environmental and Analytical Chemistry

  • Extraction from Wastewater: The compound has been studied in the context of its extraction from aqueous solutions, particularly from olive mill wastewater, using emulsion liquid membranes. This indicates its relevance in environmental chemistry and waste management (Reis et al., 2006).

properties

IUPAC Name

2-[2-(hydroxymethyl)-5-nitrophenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-4-3-7-5-9(10(13)14)2-1-8(7)6-12/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBKBPXOVQYFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278146
Record name 2-(Hydroxymethyl)-5-nitrobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

CAS RN

186390-74-9
Record name 2-(Hydroxymethyl)-5-nitrobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186390-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxymethyl)-5-nitrobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A THF (60 mL) solution of 2-carboxymethyl-4-nitro-benzoic acid (3.0 g , 13.3 mmol) was treated with borane-THF complex (53.3 mL, 53.3 mmol) over 15 min at 0° C. The reaction was stirred for 18.5 hrs, quenched with THF/water (1:1, 30 mL), water (20 mL) added and the layers separated. The aqueous layer was reextracted with THF (30 mL); the combined organic phase washed with brine, dried with magnesium sulfate, and solvent removed under vacuum to give the product as a white solid (2.06 g, 78%) mp=79-81° C.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

To a Tetrahydrofuran (THF) (220 mL) solution of 2-carboxymethyl-4-nitro-benzoic acid (10.0 g, 44.4 mmol) was added sodium borohydride (5.06 g, 133 mmol) in portions. The contents were cooled to 0° C., and boron trifluoride diethyl etherate (21.3 mL, 133 mmol) was added dropwise over 1 hr. The contents were allowed to warm to 25° C. and stirred for 16 hrs. The reaction was cooled to 0° C. and cautiously quenched with aqueous sodium hydroxide (1 N, 178 mL). The contents were stirred for 3 hrs, THF was removed under vacuum, the resulting aqueous suspension was cooled to 0° C. and the product was filtered off. After drying, the product was obtained as a white solid 7.78 g (89%, mp 79-81° C.). IR 3277, 3192, 2964, 2932, 1614, 1525, 1507, 1170, 1134, 1089, 1067 cm-1.1H NMR (CD3)2SO δ8.05 (d,J=9 Hz, 1H), 8.04 (s, 1H), 7.66 (d, J=9 Hz, 1H), 5.42 (t,J=5 Hz, 1H), 4.74 (t, J=5 Hz, 1H), 4.64 (d, J=5 Hz, 2H), 3.63 (m, 2H), 2.80 (t, J=6 Hz, 2H). 13C NMR (CD3)2SO δ149.1, 146.6, 139.2, 127.8, 124.3, 121.3, 61.2, 60.6, 34.9. Anal. Calcd for C9H11NO4 :C, 54.82; H, 5.62; N, 7.10. Found: C, 54.54; H, 5.49; N, 7.07.
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
Yield
89%

Synthesis routes and methods III

Procedure details

A mixture of 2-carboxymethyl-4-nitrobenzoic acid (13 g, 57.7 mmol), acetic anhydride (5.45 mL, 57.7 mmol) and toluene (130 mL) were heated to reflux for 5 hrs. The solvent was removed under vacuum to yield 6-nitro-isochroman-1,3-dione (compound (10) in Scheme 2) as a yellow solid (10.51 g, 88%). Borane tetrahydrofuran complex (35.6 mL, 1M in THF) was added dropwise over 40 min to a solution of 6-nitro-isochroman-1,3-dione (2 g, 9.66 mmol) in THF (40 mL) at 0° C. The contents were then stirred for 18 hrs at 25° C., cooled to 0° C., quenched with methanol (30 mL), and stirred for 1 hr. The solvents were removed under vacuum, ethyl acetate (30 mL) was added and the organic phase was washed with 10% aqueous hydrochloric acid. The aqueous acidic layer was backwashed with ethyl acetate (30 mL), the combined organic layers were dried with magnesium sulfate, and evaporated under vacuum until approximately 2 mL of ethyl acetate remained. This solution was filtered through silica gel washing with methylene chloride (30 mL) to remove impurities. The silica gel was flushed with ethyl acetate, the solvent was removed under vacuum to give a solid which was slurried in methylene chloride and filtered to afford the title diol as a white solid, 1.38 g , 73%.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
5.45 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

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